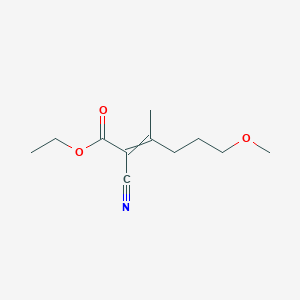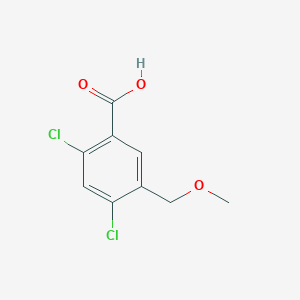![molecular formula C12H16O4 B14359384 2-[2-(3-Methoxyphenoxy)ethyl]-1,3-dioxolane CAS No. 92971-93-2](/img/structure/B14359384.png)
2-[2-(3-Methoxyphenoxy)ethyl]-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(3-Methoxyphenoxy)ethyl]-1,3-dioxolane is an organic compound that features a dioxolane ring attached to a 3-methoxyphenoxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Methoxyphenoxy)ethyl]-1,3-dioxolane typically involves the reaction of 3-methoxyphenol with ethylene oxide to form 2-(3-methoxyphenoxy)ethanol. This intermediate is then reacted with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C)
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvents: Solvents like toluene or dichloromethane
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(3-Methoxyphenoxy)ethyl]-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The dioxolane ring can be reduced to form a diol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-[2-(3-hydroxyphenoxy)ethyl]-1,3-dioxolane.
Reduction: Formation of 2-[2-(3-methoxyphenoxy)ethyl]-1,3-diol.
Substitution: Formation of various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
2-[2-(3-Methoxyphenoxy)ethyl]-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[2-(3-Methoxyphenoxy)ethyl]-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its antioxidant properties may involve the scavenging of free radicals and inhibition of oxidative stress pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[2-(2-Methoxyphenoxy)ethyl]-1,3-dioxolane
- 2-[2-(4-Methoxyphenoxy)ethyl]-1,3-dioxolane
- 2-[2-(3-Ethoxyphenoxy)ethyl]-1,3-dioxolane
Uniqueness
2-[2-(3-Methoxyphenoxy)ethyl]-1,3-dioxolane is unique due to the specific positioning of the methoxy group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural feature may result in distinct properties compared to its analogs, making it a valuable compound for various applications.
Propiedades
Número CAS |
92971-93-2 |
|---|---|
Fórmula molecular |
C12H16O4 |
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
2-[2-(3-methoxyphenoxy)ethyl]-1,3-dioxolane |
InChI |
InChI=1S/C12H16O4/c1-13-10-3-2-4-11(9-10)14-6-5-12-15-7-8-16-12/h2-4,9,12H,5-8H2,1H3 |
Clave InChI |
GVCRRMHSTHTWRF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC=C1)OCCC2OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N''-[4-(Chloromethyl)-4-hydroxy-4,5-dihydro-1,3-thiazol-2-yl]guanidine](/img/structure/B14359308.png)
![[2-Methoxy-3-(1,3-thiazol-2-yl)phenyl]acetic acid](/img/structure/B14359312.png)
![4-[(4-Aminophenyl)methyl]aniline;oxalic acid](/img/structure/B14359314.png)
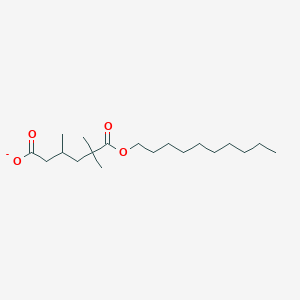



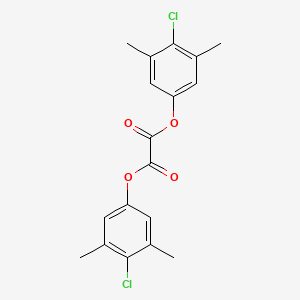
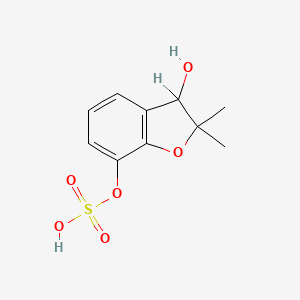
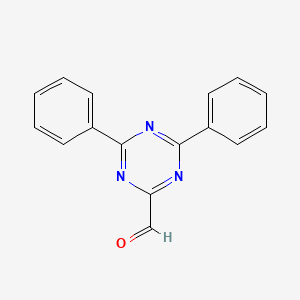
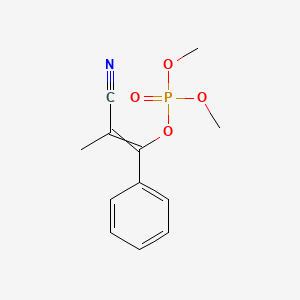
![1-(phenylsulfanyl)-7-[(phenylsulfanyl)methyl]-2,3-dihydro-1H-pyrrolizine](/img/structure/B14359377.png)
